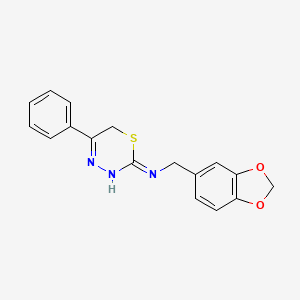![molecular formula C16H15NOS B10808905 5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808905.png)
5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-333175 is a chemical compound known for its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3 beta) . This enzyme is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition of glycogen synthase kinase-3 beta has been studied for its potential therapeutic applications in diseases such as diabetes, Alzheimer’s disease, and cancer .
Preparation Methods
The synthesis of WAY-333175 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of WAY-333175 is synthesized through a series of condensation reactions involving benzothiazepinone derivatives.
Functional Group Introduction: Specific functional groups are introduced to the core structure through various chemical reactions, including alkylation and acylation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Industrial production methods for WAY-333175 may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield .
Chemical Reactions Analysis
WAY-333175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in WAY-333175.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-333175 has a wide range of scientific research applications, including:
Mechanism of Action
WAY-333175 exerts its effects by inhibiting the activity of glycogen synthase kinase-3 beta . This inhibition disrupts the enzyme’s role in various cellular processes, leading to changes in glycogen metabolism, cell differentiation, and apoptosis . The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and apoptosis-related pathways .
Comparison with Similar Compounds
WAY-333175 is unique compared to other glycogen synthase kinase-3 beta inhibitors due to its specific chemical structure and potency . Similar compounds include:
Lithium Chloride: A well-known inhibitor of glycogen synthase kinase-3 beta, commonly used in research and clinical settings.
Tideglusib: Another glycogen synthase kinase-3 beta inhibitor studied for its potential therapeutic applications in neurodegenerative diseases.
WAY-333175 stands out due to its unique chemical structure, which provides specific advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C16H15NOS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-benzyl-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H15NOS/c18-16-10-11-19-15-9-5-4-8-14(15)17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
SZCPFKAKAAZJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B10808833.png)
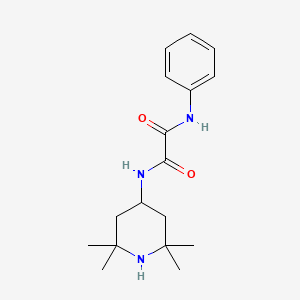
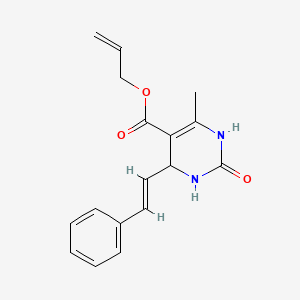
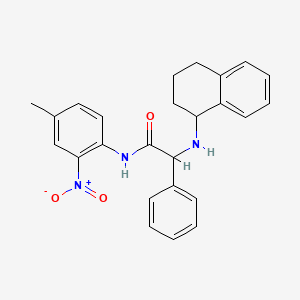
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate](/img/structure/B10808863.png)
![[1-Oxo-1-(4-phenoxyanilino)propan-2-yl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808865.png)
![6-[2-[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B10808867.png)
![2-[[5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B10808874.png)
![3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B10808877.png)
![N-(2-methylphenyl)-3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]propanamide](/img/structure/B10808878.png)
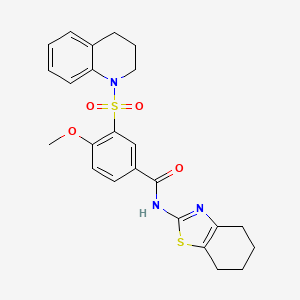

![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone](/img/structure/B10808894.png)
